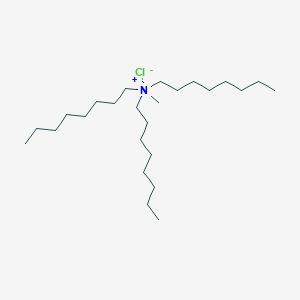
2,4-Dichloro-3-nitropyridine
Vue d'ensemble
Description
2,4-Dichloro-3-nitropyridine is a compound belonging to the class of organic compounds known as halogenated nitropyridines. These are compounds containing a nitropyridine moiety which is substituted at one or more positions by a halogen atom.
Synthesis Analysis
- The synthesis of related nitropyridine derivatives often involves multistep reactions, including substitution, nitration, ammoniation, and oxidation processes. For example, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine through these steps with an overall yield of 60.6% (Fan Kai-qi, 2009).
Molecular Structure Analysis
- Studies on the molecular structure of similar compounds, such as 2-chloro-4-nitropyridine (CNP), involve detailed quantum chemical calculations using methods like density functional theory (DFT) and various basis sets to determine optimized molecular structures, vibrational wavenumbers, and electronic properties (G. Velraj et al., 2015).
Chemical Reactions and Properties
- Chemical reactions of nitropyridine derivatives can involve various processes like hydrogen bonding and aromatic π⋯π stacking interactions. For instance, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile exhibits distinct absorption and fluorescence properties influenced by solvent interactions (Marijana Jukić et al., 2010).
Physical Properties Analysis
- The physical properties of these compounds, such as their vibrational spectra and thermodynamic properties, can be studied through spectroscopic methods and theoretical calculations. These analyses provide insights into the stability and electronic structure of the molecules (V. Arjunan et al., 2012).
Chemical Properties Analysis
- The electronic properties, including HOMO-LUMO energies and global descriptors, can be investigated to understand the reactivity of the compounds. Molecular electrostatic potential maps are calculated to predict reactive sites, and hyperpolarizability values can be determined to assess non-linear optical properties (G. Velraj et al., 2015).
Applications De Recherche Scientifique
Electrochemical Reduction of Aromatic Nitro Compounds : Lacasse et al. (1993) examined the electrochemical reduction of 4-nitropyridine in aqueous medium, which is relevant to understanding the reduction mechanisms of similar compounds like 2,4-Dichloro-3-nitropyridine. This study elucidates the multi-step process involved in the electrochemical reduction of these compounds (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).
Synthesis and Spectroscopic Analysis : Jukić et al. (2010) synthesized and analyzed 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, a compound structurally related to 2,4-Dichloro-3-nitropyridine. This research provides insights into the synthesis and physical properties of such compounds, which can be extrapolated to understand 2,4-Dichloro-3-nitropyridine (Jukić, Cetina, Halambek, & Ugarković, 2010).
Synthesis of Derivatives : The synthesis of 2-Amino-6-methoxy-3-nitropyridine from 2,6-dichloro-3-nitropyridine by Guo-qiang (2008) demonstrates an example of chemical transformation that 2,4-Dichloro-3-nitropyridine may undergo. These findings contribute to the understanding of the potential chemical pathways and yields of similar compounds (Guo-qiang, 2008).
2-Aminoarylation via Benzidine-like Rearrangement : Sheradsky et al. (1980) studied the reactions of similar compounds such as 4-chloro-3-nitropyridine with other chemicals, leading to the introduction of the 2-aminophenyl group into the heterocycle. This research might offer parallels in understanding reactions involving 2,4-Dichloro-3-nitropyridine (Sheradsky, Nov, & Avramovici-Grisaru, 1980).
Hydrogen Bonds Analysis : Majerz et al. (1997) investigated the ionic adduct of 2,6-dichloro-4-nitrophenol with 4-formylpyridine, which provides valuable insights into the hydrogen bonding and spectral properties that may be relevant to the study of 2,4-Dichloro-3-nitropyridine (Majerz, Sawka-Dobrowolska, & Sobczyk, 1997).
Nucleophilic Alkylations : Andreassen et al. (2004) explored the reactions of 3-nitropyridine and its derivatives under vicarious nucleophilic substitution conditions. This study can provide a basis for understanding similar reactions in which 2,4-Dichloro-3-nitropyridine might participate (Andreassen, Bakke, Sletvold, & Svensen, 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,4-dichloro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXYIHGMYDJHEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441383 | |
| Record name | 2,4-Dichloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-nitropyridine | |
CAS RN |
5975-12-2 | |
| Record name | 2,4-Dichloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(2Z)-2-[(4E)-4-[(E)-4-(2,6,6-Trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde](/img/structure/B57305.png)